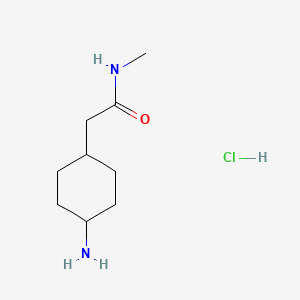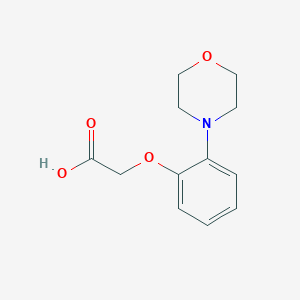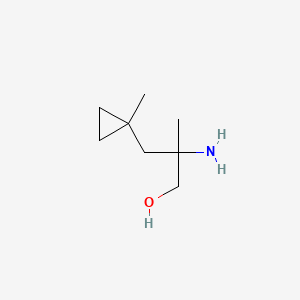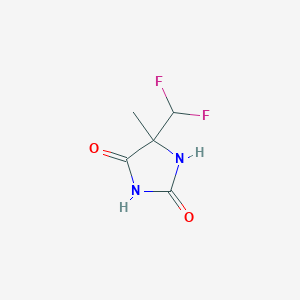
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione typically involves the introduction of the difluoromethyl group into the imidazolidine-2,4-dione framework. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing robust and scalable methods.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated imidazolidine derivatives, while substitution reactions can produce a variety of functionalized imidazolidine compounds .
Scientific Research Applications
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often facilitated by the compound’s ability to mimic natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-5-methylimidazolidine-2,4-dione: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Chloromethyl)-5-methylimidazolidine-2,4-dione: Contains a chloromethyl group, offering different reactivity and applications.
Uniqueness
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C5H6F2N2O2 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6F2N2O2/c1-5(2(6)7)3(10)8-4(11)9-5/h2H,1H3,(H2,8,9,10,11) |
InChI Key |
GSIPEKPDNXYDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


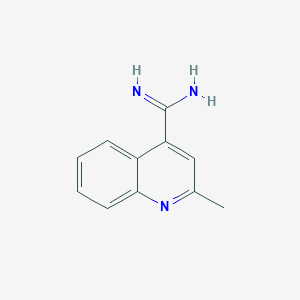
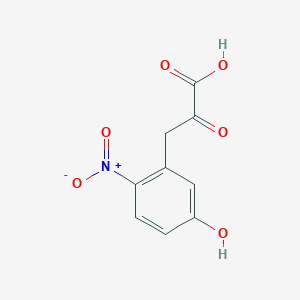
![[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
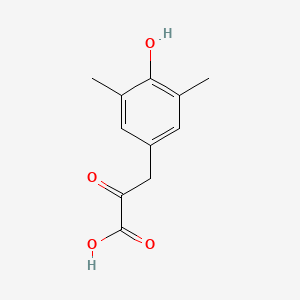
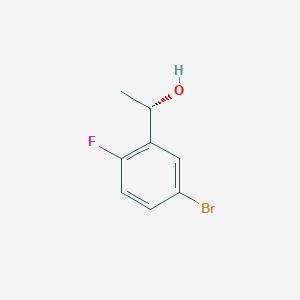
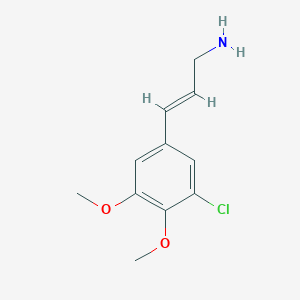



![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
